molecular formula C19H19ClN2O2 B2990332 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-46-3

5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2990332
CAS No.: 318248-46-3
M. Wt: 342.82
InChI Key: KADQRHUBMYOGRF-UHFFFAOYSA-N
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Description

  • Chlorination: Treatment with thionyl chloride or phosphorus pentachloride.

  • Methoxybenzylation: Using 4-methoxybenzyl chloride under basic conditions.

  • Phenyl group introduction: Via Suzuki coupling reactions.

Industrial Production Methods: In an industrial setting, the production of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole often involves:

  • Batch or continuous flow reactors to optimize yield and purity.

  • Usage of automated synthesis protocols for large-scale production.

  • Implementation of stringent purification steps including recrystallization, chromatography, or distillation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves a multi-step process

  • Formation of Pyrazole Core

    • Starting materials: hydrazine and α,β-unsaturated carbonyl compounds.

    • Reaction conditions: refluxing in ethanol under nitrogen atmosphere.

    • Yield: moderate to high, depending on the specific reagents used.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including:

  • Oxidation: : Typically with oxidizing agents like potassium permanganate.

  • Reduction: : Utilizing reducing agents such as lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution with halogens under acidic conditions.

Common Reagents and Conditions:
  • Oxidation: : KMnO₄ in aqueous solution, moderate temperatures.

  • Reduction: : LiAlH₄ in anhydrous ether, low to room temperatures.

  • Substitution: : HCl or HBr in organic solvents, reflux conditions.

Major Products Formed:
  • Oxidation: : Carboxylic acids or ketones, depending on the substituents.

  • Reduction: : Primary amines or alcohols.

  • Substitution: : Halogenated derivatives, maintaining the core structure.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: : As an intermediate in organic synthesis, and in studies involving heterocyclic chemistry.

  • Biology: : Used in enzyme inhibition assays and receptor binding studies.

  • Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

  • Industry: : Employed in the development of agrochemicals and as a component in specialty materials.

Mechanism of Action

The compound’s effects are primarily mediated through:

  • Molecular Targets: : Interaction with enzymes and receptors relevant to its biological activity.

  • Pathways Involved: : Inhibition of specific signaling pathways, modulation of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(4-methoxybenzyl)-1-methyl-3-phenyl-1H-pyrazole

  • 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • 1-methyl-3-phenyl-5-(4-methoxybenzyl)-1H-pyrazole

Unique Characteristics:
  • Enhanced biological activity due to the specific arrangement of substituents.

  • Greater stability under various chemical conditions.

  • Improved selectivity in biological assays compared to similar compounds.

This detailed analysis underscores the versatility and significance of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole in scientific research and industrial applications. Whether synthesized in a lab or produced on an industrial scale, its unique properties make it a compound of notable interest in multiple fields.

Properties

IUPAC Name

5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQRHUBMYOGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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